molecular formula C13H15N3 B12270935 3-{Octahydrocyclopenta[c]pyrrol-2-yl}pyridine-4-carbonitrile

3-{Octahydrocyclopenta[c]pyrrol-2-yl}pyridine-4-carbonitrile

Cat. No.: B12270935
M. Wt: 213.28 g/mol
InChI Key: WLYCADFFHZFBAI-UHFFFAOYSA-N
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Description

3-{Octahydrocyclopenta[c]pyrrol-2-yl}pyridine-4-carbonitrile is a complex organic compound characterized by its unique structure, which includes multiple rings and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{Octahydrocyclopenta[c]pyrrol-2-yl}pyridine-4-carbonitrile typically involves multi-step organic reactions. One common method is the [3+2] cycloaddition reaction, which involves the reaction of tosylmethyl isocyanides with electron-deficient compounds . This method is favored due to its operational simplicity and the availability of starting materials.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-{Octahydrocyclopenta[c]pyrrol-2-yl}pyridine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-N-oxide derivatives, while reduction can produce amines.

Scientific Research Applications

3-{Octahydrocyclopenta[c]pyrrol-2-yl}pyridine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{Octahydrocyclopenta[c]pyrrol-2-yl}pyridine-4-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit retinol-binding protein 4, which is involved in the transport of retinol (vitamin A) in the body . This inhibition can reduce the formation of cytotoxic bisretinoids, which are associated with certain eye diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{Octahydrocyclopenta[c]pyrrol-2-yl}pyridine-4-carbonitrile is unique due to its combination of multiple rings and a nitrile group, which confer specific chemical properties and reactivity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)pyridine-4-carbonitrile

InChI

InChI=1S/C13H15N3/c14-6-10-4-5-15-7-13(10)16-8-11-2-1-3-12(11)9-16/h4-5,7,11-12H,1-3,8-9H2

InChI Key

WLYCADFFHZFBAI-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CC2C1)C3=C(C=CN=C3)C#N

Origin of Product

United States

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